Tipelukast - 125961-82-2

Tipelukast

Catalog Number: EVT-285719
CAS Number: 125961-82-2
Molecular Formula: C29H38O7S
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipelukast (MN-001) is a novel, orally bioavailable drug investigated for its anti-fibrotic properties. [, ] It acts as a non-selective inhibitor targeting multiple pathways involved in inflammation and fibrosis, including phosphodiesterase, 5-lipoxygenase, leukotriene, phospholipase C, and thromboxane A2. [] This multi-target approach distinguishes Tipelukast from more selective inhibitors and forms the basis for its potential therapeutic applications.

Mechanism of Action

Tipelukast's therapeutic efficacy stems from its ability to inhibit multiple pathways implicated in inflammation and fibrosis. By inhibiting 5-lipoxygenase and thromboxane A2, Tipelukast disrupts the production of leukotrienes and thromboxanes, respectively, both of which are potent inflammatory mediators. [] Furthermore, its inhibitory action on phosphodiesterase influences intracellular signaling pathways involved in inflammatory responses.

This multi-target approach contributes to its anti-fibrotic effects, as observed in preclinical models of idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH). [, ] In a bleomycin-induced IPF mouse model, Tipelukast demonstrated a reduction in fibrosis and inflammation, accompanied by downregulation of key profibrotic markers like TIMP-1, collagen type 1, and LOXL2 mRNA. [] Similarly, in an advanced NASH model, Tipelukast treatment resulted in reduced fibrosis and inflammation, highlighting its potential in addressing liver fibrosis. []

Applications
  • Idiopathic Pulmonary Fibrosis (IPF): Several studies have explored the efficacy, safety, and tolerability of Tipelukast in IPF patients. [, , ] While the exact mechanisms are still under investigation, its ability to mitigate fibrosis and inflammation in preclinical models suggests a potential therapeutic benefit.
  • Non-alcoholic Steatohepatitis (NASH): Tipelukast has shown promise in preclinical NASH models by reducing fibrosis, inflammation, and downregulating profibrotic markers. [] This suggests its potential application in addressing liver fibrosis associated with NASH.
  • Hypertriglyceridemia in NAFLD and NASH: Preliminary findings from an ongoing clinical trial (MN-001-NATG-201) indicate that Tipelukast significantly reduced serum triglycerides in patients with non-alcoholic fatty liver disease (NAFLD) and NASH who also presented with hypertriglyceridemia. [] This finding points to a potential additional benefit of Tipelukast in managing this metabolic aspect of fatty liver disease.

Pirfenidone

Relevance: Pirfenidone is relevant to Tipelukast because both drugs are being investigated for the treatment of IPF. One of the provided papers describes a clinical trial protocol designed to evaluate the efficacy, safety, and tolerability of Tipelukast in subjects with IPF . Although the abstract does not directly compare Tipelukast to Pirfenidone, the design of the trial suggests that researchers are likely considering Tipelukast as a potential alternative or adjunct therapy to existing treatments like Pirfenidone.

Nintedanib

Relevance: Similar to Pirfenidone, Nintedanib is relevant in the context of Tipelukast research due to its use in treating IPF. The mention of a clinical trial evaluating Tipelukast for IPF implies a comparison with existing IPF treatments, including Nintedanib. Researchers are likely investigating if Tipelukast offers advantages over or can be combined with Nintedanib for improved efficacy.

Everolimus

Relevance: Everolimus is listed among numerous compounds in a paper titled "Gateways to Clinical Trials" . Although the paper does not provide specific details on the trials themselves, the inclusion of both Everolimus and Tipelukast suggests potential areas of research overlap. This could involve exploring the use of both compounds in combination therapies, potentially for conditions like IPF where both mTOR inhibition (Everolimus) and anti-fibrotic effects (Tipelukast) are desired outcomes.

Properties

CAS Number

125961-82-2

Product Name

Tipelukast

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid

Molecular Formula

C29H38O7S

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Solubility

Soluble in DMSO

Synonyms

4-(6-acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid
KCA 757
KCA-757
KCA757
MN 001
MN-001
MN001 cpd

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.